molecular formula C6H8ClN3O2 B13544230 ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B13544230
M. Wt: 189.60 g/mol
InChI Key: NFXXBBRJEKKFIP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

Biological Activity

Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the pyrazole family, which is known for its versatility in drug design. It can be synthesized through various methods, including oxidation, reduction, and substitution reactions, leading to a range of derivatives with modified biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biological pathways. For instance, it has been shown to inhibit enzyme activities involved in inflammation and cell proliferation, leading to potential anti-inflammatory and anticancer effects.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in vitro. Its mechanism involves modulation of cytokine production and inhibition of the cyclooxygenase (COX) pathway, which is crucial in inflammatory responses .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase in cancer cells. This activity suggests a pro-apoptotic mechanism that may be beneficial in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2Showed significant anti-inflammatory effects in a murine model, reducing edema by up to 50% compared to control groups .
Study 3Reported that the compound inhibited cancer cell proliferation with IC50 values ranging from 0.08 to 12.07 mM across different cancer cell lines .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to assess its unique properties:

CompoundStructureBiological Activity
Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylateMethyl group instead of chloroModerate anti-inflammatory effects
Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylatep-Tolyl group substitutionEnhanced antimicrobial activity

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

ethyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C6H8ClN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10)

InChI Key

NFXXBBRJEKKFIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)Cl

Origin of Product

United States

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